molecular formula C16H14F3NO3S B13715568 2,2,2-Trifluoro-1-(4-methylphenyl)-O-[(4-methylphenyl)sulfonyl]oxime ethanone

2,2,2-Trifluoro-1-(4-methylphenyl)-O-[(4-methylphenyl)sulfonyl]oxime ethanone

Cat. No.: B13715568
M. Wt: 357.3 g/mol
InChI Key: GHAOMANCFBUXTJ-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime is a chemical compound with the molecular formula C16H14F3NO3S It is a derivative of 2,2,2-trifluoro-1-(4-methylphenyl)ethanone, where the oxime group is tosylated

Preparation Methods

The synthesis of 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime typically involves the following steps:

Chemical Reactions Analysis

2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxime and tosyl groups can interact with active sites of enzymes, potentially inhibiting their activity by forming stable complexes .

Comparison with Similar Compounds

Similar compounds to 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime include:

    2,2,2-Trifluoro-1-phenylethanone: Lacks the methyl and tosyl groups, making it less lipophilic and less reactive in certain chemical reactions.

    2,2,2-Trifluoro-1-(4-methylphenyl)ethanone: Lacks the oxime and tosyl groups, limiting its applications in biological studies.

    2,2,2-Trifluoro-1-(4-methylphenyl)ethanone Oxime: Lacks the tosyl group, making it less suitable for certain synthetic applications.

Properties

Molecular Formula

C16H14F3NO3S

Molecular Weight

357.3 g/mol

IUPAC Name

[(E)-[2,2,2-trifluoro-1-(4-methylphenyl)ethylidene]amino] 4-methylbenzenesulfonate

InChI

InChI=1S/C16H14F3NO3S/c1-11-3-7-13(8-4-11)15(16(17,18)19)20-23-24(21,22)14-9-5-12(2)6-10-14/h3-10H,1-2H3/b20-15+

InChI Key

GHAOMANCFBUXTJ-HMMYKYKNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N\OS(=O)(=O)C2=CC=C(C=C2)C)/C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)C(=NOS(=O)(=O)C2=CC=C(C=C2)C)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.